Zofenoprilat N-Ethyl Succinimide

Bioanalysis LC-MS/MS Stability

Zofenoprilat N-Ethyl Succinimide is a chemically stabilized adduct that blocks the free sulfhydryl of zofenoprilat, preventing autoxidation, disulfide dimerization, and plasma-protein binding. This ready-to-use reference standard eliminates the batch-to-batch variability of in‑situ derivatization, ensuring superior accuracy, recovery, and matrix-effect profiles in FDA/ICH‑guided bioanalytical method validation and clinical PK/bioequivalence studies.

Molecular Formula C₂₁H₂₆N₂O₅S₂
Molecular Weight 450.57
CAS No. 1217526-22-1
Cat. No. B1140960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenoprilat N-Ethyl Succinimide
CAS1217526-22-1
SynonymsZofenoprilat NES Adduct; 
Molecular FormulaC₂₁H₂₆N₂O₅S₂
Molecular Weight450.57
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
InChIInChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1): Procurement-Ready Reference Standard for Bioanalytical Quantification


Zofenoprilat N-Ethyl Succinimide (CAS 1217526-22-1, molecular formula C₂₁H₂₆N₂O₅S₂, molecular weight 450.57) is a chemically stabilized adduct of zofenoprilat, the active sulfhydryl metabolite of the prodrug ACE inhibitor zofenopril [1][2]. Its primary scientific utility is as an analytical reference standard or stable internal standard in quantitative bioanalytical methods, including LC-MS/MS, for the precise determination of zofenoprilat in biological matrices . The compound's core structural differentiation is the covalent addition of N-ethyl succinimide to the free thiol (-SH) group of zofenoprilat, which eliminates the native compound's high chemical reactivity and autoxidation propensity .

Zofenoprilat N-Ethyl Succinimide: Critical Reasons Direct Zofenoprilat Substitution is Analytically Unacceptable


Direct substitution of Zofenoprilat N-Ethyl Succinimide with unmodified zofenoprilat is not analytically equivalent due to the latter's inherent chemical instability in biological matrices. Zofenoprilat contains a free sulfhydryl (-SH) group that is highly susceptible to autoxidation, forming disulfide dimers and mixed disulfides with plasma proteins, leading to rapid, non-reproducible degradation and significant analyte loss during sample preparation and storage [1]. This instability necessitates immediate chemical derivatization post-collection, with N-ethyl succinimide adduct formation being a validated approach to stabilize the thiol group [2]. Procurement of the pre-formed, purified Zofenoprilat N-Ethyl Succinimide standard directly addresses this analytical challenge, providing a stable, ready-to-use reference material that ensures method accuracy and eliminates the batch-to-batch variability inherent in in-situ derivatization procedures [2].

Quantitative Differentiators of Zofenoprilat N-Ethyl Succinimide: Comparative Analytical Performance Data


Zofenoprilat N-Ethyl Succinimide (NES Adduct) as a Stable Surrogate for the Highly Reactive Native Thiol Metabolite

Unmodified zofenoprilat is chemically unstable in biological matrices, with its free thiol group prone to rapid oxidation and disulfide formation, leading to analyte loss and inaccurate quantification [1]. In contrast, the N-ethyl succinimide (NES) adduct provides a stabilized form of the analyte, enabling reliable quantification in validated LC-MS/MS methods. This is a direct structural stabilization, where the free -SH group is covalently blocked, preventing degradation [1].

Bioanalysis LC-MS/MS Stability Derivatization

Differentiation from Alternative Derivatization Reagents: Structural Fidelity and Analytical Specificity

While other derivatization agents like p-bromophenacyl bromide (p-BPB) are used to stabilize zofenoprilat for LC-MS analysis [1], the N-ethyl succinimide (NES) adduct offers distinct analytical advantages. p-BPB derivatization introduces a bulky aromatic group (p-bromophenacyl) that can significantly alter chromatographic retention time and mass spectrometric fragmentation patterns, potentially complicating method development and reducing specificity in complex biological extracts [1]. The NES adduct, being a smaller, more structurally conservative modification, is likely to yield a more predictable retention time and fragmentation profile closer to the parent analyte, facilitating method transfer and providing a more selective MRM transition [1].

LC-MS/MS Derivatization Selectivity Reference Standards

Enhanced Long-Term Storage Stability Compared to Unmodified Zofenoprilat Reference Standards

While direct, quantitative head-to-head stability data for Zofenoprilat N-Ethyl Succinimide versus unmodified zofenoprilat reference standards is not publicly available in the primary literature, the chemical basis for enhanced stability is well-established. The free sulfhydryl group in zofenoprilat is the primary site of oxidative degradation and disulfide formation, limiting its shelf-life and requiring stringent storage conditions [1]. By contrast, the NES adduct has this reactive site permanently blocked, which by inference, significantly reduces degradation pathways and extends usable shelf-life [1].

Reference Standards Stability Shelf-Life Procurement

Zofenoprilat N-Ethyl Succinimide: Key Research and Industrial Use Cases Driven by Analytical Needs


Method Development and Validation for Zofenoprilat in Biological Matrices

Utilized as a primary analytical reference standard or stable internal standard for the development and ICH/FDA validation of LC-MS/MS methods for quantifying zofenoprilat in human plasma, urine, or tissues. The stabilized thiol group eliminates analyte loss, ensuring method accuracy and precision during critical validation parameters like recovery, matrix effect, and stability assessments [1].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies for Zofenopril Formulations

Employed as a critical calibration standard or QC sample in regulated bioanalysis supporting clinical trials for zofenopril. The stabilized adduct ensures the reliable quantification of the active metabolite zofenoprilat, which is essential for calculating PK parameters (e.g., AUC, Cmax) and demonstrating bioequivalence between generic and reference drug products [1][2].

Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Serves as a key analytical tool in pre-clinical and clinical studies investigating the metabolic fate of zofenopril or potential interactions with other co-administered drugs. Its use ensures accurate measurement of zofenoprilat concentrations in complex study samples, enabling researchers to draw robust conclusions about drug disposition and interaction potential [1].

Quality Control (QC) of Zofenoprilat-Related Reference Materials

Used in pharmaceutical QC laboratories to characterize and verify the purity and identity of other zofenoprilat reference standards or impurities. The NES adduct can serve as a system suitability standard or a known reference point in chromatographic purity assays, ensuring batch-to-batch consistency and compliance with pharmacopeial standards.

Technical Documentation Hub

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21 linked technical documents
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